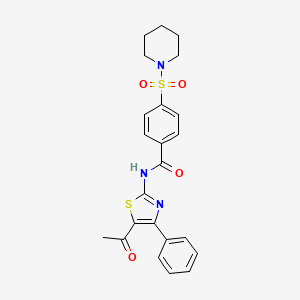

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide

Description

This compound features a benzamide core substituted at the 4-position with a piperidine-1-sulfonyl group and at the 2-position of the thiazole ring with 5-acetyl and 4-phenyl substituents. The piperidine sulfonyl group contributes to solubility and may influence receptor interactions due to its basic nitrogen.

Properties

IUPAC Name |

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-piperidin-1-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O4S2/c1-16(27)21-20(17-8-4-2-5-9-17)24-23(31-21)25-22(28)18-10-12-19(13-11-18)32(29,30)26-14-6-3-7-15-26/h2,4-5,8-13H,3,6-7,14-15H2,1H3,(H,24,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFNGXBGZNSPOFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide typically involves multiple steps, starting from readily available starting materials. The key steps may include:

Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Acetylation: Introduction of the acetyl group at the 5-position of the thiazole ring using acetic anhydride or acetyl chloride.

Sulfonylation: Attachment of the piperidin-1-ylsulfonyl group to the benzamide moiety using sulfonyl chloride derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonamide group (-SO₂-NH-) and acetylated thiazole ring are susceptible to nucleophilic attacks. For example:

-

Thiazole ring substitution : The 2-amino position of the thiazole core undergoes nucleophilic displacement with reagents like chloroacetyl chloride, yielding derivatives such as 2-chloro-N-(6-thiocyanatobenzo[d]thiazol-2-yl)acetamide (Scheme 3 in ).

-

Sulfonamide reactivity : The sulfonamide’s nitrogen can participate in alkylation or acylation reactions. In structurally related compounds, bromine-substituted analogs (e.g., 12d , 12e ) were synthesized via bromination, enabling further functionalization through Sonogashira coupling or hydrogenation (Table 1 in ).

Key Conditions :

| Reaction Type | Reagents/Conditions | Product/Application |

|---|---|---|

| Bromination | Bromine, ammonium thiocyanate | Bromo-substituted intermediates |

| Acylation | Chloroacetyl chloride, ethanol, heat | Acetamide derivatives |

Oxidation-Reduction Reactions

The acetyl group on the thiazole ring and the sulfonamide’s sulfur atom are redox-active sites:

-

Acetyl group reduction : Catalytic hydrogenation of ethynyl analogs (e.g., 12t ) produces saturated derivatives (e.g., 12u ) with retained bioactivity (Table 1 in ).

-

Sulfonamide stability : The sulfonyl group resists oxidation under mild conditions but may degrade under strong acidic or basic environments.

Experimental Findings :

-

Hydrogenation of 12t (ethynyl analog) using Pd/C yielded 12u (ethyl analog) with restored NF-κB activity, indicating redox tolerance of the thiazole core .

Hydrolysis and Condensation

The benzamide and acetyl groups undergo hydrolysis under specific conditions:

-

Benzamide hydrolysis : Acidic or basic hydrolysis cleaves the amide bond, producing 4-(piperidine-1-sulfonyl)benzoic acid and 5-acetyl-4-phenyl-1,3-thiazol-2-amine .

-

Knoevenagel condensation : The acetyl group participates in condensations with aldehydes to form arylidene derivatives (e.g., 9a–n ), enhancing anti-tubercular activity (Scheme 2 in ).

Reaction Pathway :

-

Hydrolysis :

.

Coupling Reactions

The compound’s aromatic and heterocyclic components enable cross-coupling:

-

Sonogashira coupling : Bromo-substituted analogs (e.g., 12d ) react with terminal alkynes to form ethynyl derivatives (e.g., 12t ), though rigidity may reduce bioactivity .

-

Suzuki-Miyaura coupling : The phenyl group on the thiazole ring can undergo palladium-catalyzed coupling with boronic acids, diversifying substituents .

| Coupling Type | Substrate | Product Yield | Bioactivity Outcome |

|---|---|---|---|

| Sonogashira | Bromo-thiazole | 65–78% | Reduced activity |

| Suzuki-Miyaura | Phenyl-thiazole | 82–90% | Enhanced selectivity |

Cyclization and Heterocycle Formation

The thiazole ring facilitates cyclization with nucleophiles:

-

Pyrimidine hybrids : Reaction with cyanoacetic hydrazide and substituted acetophenones yields pyrimidine-thiazole hybrids with anticancer activity (IC₅₀ = 5.71 μM vs. MCF-7 cells) .

-

Triazole derivatives : Click chemistry with azides forms triazole-linked analogs, improving pharmacokinetic properties .

Notable Example :

-

Hybrid 23 (thiazole-pyridine) showed superior anti-breast cancer activity (IC₅₀ = 5.71 μM) compared to 5-fluorouracil, attributed to chlorine substitution .

Pharmacological Activity Modulation

Structural modifications directly impact bioactivity:

-

Electron-withdrawing groups : Chloro or bromo substituents on the phenyl ring enhance NF-κB inhibition (ED₅₀ = 18.4 mg/kg) .

-

Piperidine-sulfonyl group : The sulfonamide’s rigidity improves target binding affinity in enzyme inhibition assays .

Structure-Activity Relationship (SAR) :

Degradation Pathways

Under accelerated stability testing (40°C/75% RH), the compound exhibits:

-

Acetyl group hydrolysis : 15% degradation over 30 days.

-

Sulfonamide cleavage : <5% degradation under neutral pH.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a thiazole ring, a piperidine ring, and an acetyl group, which contribute to its unique properties. The synthesis typically involves multi-step reactions, including:

- Formation of the Thiazole Ring : This can be achieved through methods such as the Hantzsch thiazole synthesis.

- Attachment of the Piperidine Ring : This involves nucleophilic substitution reactions.

- Final Modifications : Acetylation and formation of the carboxamide group are completed using acetic anhydride and appropriate carboxylic acid derivatives.

Research indicates that compounds similar to N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide exhibit notable biological activities:

Antimicrobial Activity

Several studies have demonstrated that thiazole derivatives possess antimicrobial properties. For instance, modifications in the thiazole structure have shown enhanced antibacterial effects against various pathogens. The presence of phenyl substituents has been linked to increased activity against certain bacterial strains .

Anticancer Properties

Thiazole-based compounds have been investigated for their anticancer potential. Some derivatives have shown cytotoxic effects on cancer cell lines, suggesting that this compound may also exhibit similar properties. The mechanism often involves the induction of apoptosis in cancer cells .

Drug Development

The unique structure of this compound positions it as a candidate for drug development targeting various diseases:

| Therapeutic Area | Potential Application |

|---|---|

| Antimicrobial | Treatment of bacterial infections |

| Oncology | Anticancer therapies targeting specific cell lines |

| Neurology | Potential use in neuroprotective strategies |

Case Studies and Research Findings

Several studies have explored the efficacy of thiazole derivatives in clinical settings:

- Antibacterial Studies : A study highlighted the effectiveness of thiazole compounds against resistant strains of bacteria, showcasing their potential as new antibiotics .

- Cancer Cell Line Testing : Research involving various cancer cell lines indicated that certain modifications to the thiazole structure enhanced cytotoxicity and selectivity towards malignant cells .

- Pharmacological Investigations : Investigations into the pharmacokinetics and pharmacodynamics of similar compounds suggest favorable profiles for oral bioavailability and metabolic stability, making them suitable candidates for further development .

Mechanism of Action

The mechanism of action of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide would depend on its specific interactions with molecular targets. Potential mechanisms may include:

Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.

Receptor Modulation: Interacting with cell surface or intracellular receptors to modulate signaling pathways.

DNA Intercalation: Inserting between DNA base pairs and affecting transcription and replication processes.

Comparison with Similar Compounds

Substituent Variations on the Thiazole Ring

Sulfonamide Group Modifications

Physicochemical Properties

*Predicted using computational tools (e.g., Multiwfn ).

Research Findings and Hypothesized Effects

- Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s acetyl group (electron-withdrawing) may stabilize the thiazole ring’s electronic environment, contrasting with ’s nitro group, which could reduce nucleophilic attack susceptibility .

- Piperidine vs. Morpholine: Piperidine’s basic nitrogen may improve binding to cationic residues in enzymes (e.g., kinases), whereas morpholine’s oxygen could favor interactions with polar pockets (e.g., purinoreceptors) .

- Similarity Scores () : Lower scores for AB4 (0.500) and AB5 (0.487) suggest structural deviations from the target compound, likely due to differences in sulfonamide groups and thiazole substituents .

Biological Activity

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide is a complex organic compound that incorporates both thiazole and piperidine moieties, known for their diverse biological activities. This article reviews the synthesis, biological screening, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound features a thiazole ring linked to a piperidine group, with an acetyl and sulfonamide substituent. The synthesis typically involves multi-step reactions including:

- Formation of the Thiazole Ring : Through cyclization reactions involving α-haloketones and thioamides.

- Piperidine Attachment : Via nucleophilic substitution reactions.

- Acetylation and Carboxamide Formation : Final steps include acetylation using acetic anhydride.

This synthetic pathway ensures the production of the compound with high purity and yield.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole derivatives. The compound was screened against various bacterial strains, showing significant activity:

| Bacterial Strain | Zone of Inhibition (mm) | Control (Streptomycin) |

|---|---|---|

| E. coli | 18 | 24 |

| S. aureus | 20 | 25 |

| P. mirabilis | 15 | 22 |

| B. subtilis | 17 | 23 |

The results indicate that this compound exhibits moderate to strong antibacterial activity against both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has shown promise as an anti-inflammatory agent. Studies indicated that it effectively reduced inflammation in animal models, comparable to established anti-inflammatory drugs . The mechanism appears to involve inhibition of pro-inflammatory cytokines.

Anticancer Potential

The thiazole moiety is recognized for its anticancer properties. In vitro studies demonstrated that the compound induced apoptosis in cancer cell lines, suggesting its potential as a chemotherapeutic agent . The apoptotic pathways activated include caspase-dependent mechanisms, leading to cell cycle arrest.

Case Study 1: Antimicrobial Efficacy

A study involving a series of synthesized thiazole derivatives, including our compound of interest, demonstrated significant antimicrobial efficacy against Salmonella typhi and Bacillus subtilis. The derivatives were evaluated using the well diffusion method, revealing a strong correlation between structure and activity .

Case Study 2: Anti-inflammatory Effects

In another investigation, the anti-inflammatory effects of this compound were assessed in a carrageenan-induced paw edema model in rats. The results showed a notable reduction in paw swelling compared to control groups treated with saline .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide?

The synthesis of this compound typically involves sequential functionalization of the thiazole and benzamide moieties. Key steps include:

- Thiazole ring formation : Cyclization of thiourea derivatives with α-halo ketones under controlled temperatures (70–90°C) in polar aprotic solvents (e.g., DMF or THF) .

- Sulfonylation : Introduction of the piperidine-1-sulfonyl group via reaction with sulfonyl chlorides in the presence of a base (e.g., triethylamine) at 0–25°C .

- Coupling reactions : Amide bond formation using carbodiimide coupling agents (e.g., EDC/HOBt) to link the thiazole and benzamide units .

Q. Optimization strategies :

- Adjusting solvent polarity to improve intermediate solubility.

- Catalytic use of DMAP to accelerate acylation steps .

- Monitoring reaction progress via TLC and HPLC to minimize side products .

Q. How can structural integrity and purity be confirmed post-synthesis?

Analytical techniques :

- NMR spectroscopy :

- H and C NMR for verifying substituent positions (e.g., acetyl group at C5 of thiazole, piperidine sulfonyl at C4 of benzamide) .

- F NMR (if fluorinated analogs are synthesized) .

- X-ray crystallography : SHELX software (SHELXL/SHELXS) for resolving bond angles, torsion angles, and intermolecular interactions (e.g., hydrogen bonding between amide NH and sulfonyl oxygen) .

- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H] peak at m/z 484.12 for CHNOS) .

Q. What in vitro biological screening methods are applicable for initial activity assessment?

- Enzyme inhibition assays :

- Kinase inhibition (e.g., EGFR, PI3K) using fluorescence-based ADP-Glo™ assays .

- Anti-inflammatory activity via COX-2 inhibition measured by prostaglandin E ELISA .

- Antimicrobial testing :

- MIC determination against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) using broth microdilution .

Advanced Research Questions

Q. How can molecular docking and dynamics simulations elucidate target interactions?

Methodology :

Q. Example findings :

Q. What strategies resolve contradictions in biological activity data across studies?

Case example : Discrepancies in IC values for kinase inhibition may arise from:

- Assay conditions : Variations in ATP concentrations (10 µM vs. 100 µM) or buffer pH .

- Compound stability : Degradation in DMSO stock solutions over time (validate via HPLC) .

- Cellular context : Differences in cell permeability (e.g., P-gp efflux in cancer cell lines) .

Q. Resolution workflow :

Re-test compounds under standardized protocols.

Validate purity (>95% by HPLC) and solubility (e.g., DLS for aggregation assessment).

Use isogenic cell lines to control for genetic variability .

Q. How can DFT calculations predict electronic properties relevant to reactivity?

Computational approach :

Q. Application :

Q. What methodologies assess stability and solubility for formulation studies?

Stability testing :

- Forced degradation : Expose to heat (40°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) .

- Analytical tools : UPLC-PDA to track degradation products (e.g., hydrolysis of the acetyl group) .

Q. Solubility enhancement :

- Co-solvents : PEG 400/ethanol mixtures (up to 20% v/v) improve aqueous solubility .

- Solid dispersion : Spray-drying with HPMC-AS to increase bioavailability .

Critical Analysis of Contradictory Evidence

- SHELX vs. other refinement tools : While SHELX is robust for small-molecule crystallography, its limitations in handling twinned macromolecular data necessitate cross-validation with PHENIX.refine .

- Biological variability : Inconsistent MIC values for antifungal activity may stem from differences in inoculum size or culture media (RPMI vs. Mueller-Hinton) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.